molecular formula C11H8N4O3 B4916113 N-(4-nitrophenyl)pyrazine-2-carboxamide

N-(4-nitrophenyl)pyrazine-2-carboxamide

Cat. No.: B4916113
M. Wt: 244.21 g/mol
InChI Key: IIGBALVHFHBLCX-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)pyrazine-2-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a nitrophenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-nitroaniline. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with 4-nitroaniline to form the desired carboxamide . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents like thionyl chloride, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-(4-aminophenyl)pyrazine-2-carboxamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)pyrazine-2-carboxamide exerts its effects, particularly in medicinal applications, involves the inhibition of key enzymes in Mycobacterium tuberculosis. In silico studies have shown that the compound can inhibit mycolic acid cyclopropane synthase, an enzyme crucial for the survival of the bacteria . This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 4-position enhances its potential as a pharmacophore for anti-tuberculosis agents, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-nitrophenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c16-11(10-7-12-5-6-13-10)14-8-1-3-9(4-2-8)15(17)18/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGBALVHFHBLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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